N-[1-(1-pentyl-1H-benzimidazol-2-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1-pentyl-1H-benzimidazol-2-yl)ethyl]acetamide is a synthetic organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(1-pentyl-1H-benzimidazol-2-yl)ethyl]acetamide typically involves the condensation of ortho-phenylenediamine with a suitable aldehyde or ketone, followed by acylation. One common method includes:
- Reacting ortho-phenylenediamine with pentyl aldehyde in the presence of an acid catalyst to form the benzimidazole core.
- Acylating the resulting benzimidazole with acetic anhydride to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Types of Reactions:
Oxidation: The benzimidazole core can undergo oxidation reactions, often leading to the formation of N-oxides.
Reduction: Reduction of the benzimidazole ring can yield various hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole nitrogen.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Hydrogenated benzimidazole derivatives.
Substitution: Various N-substituted benzimidazole derivatives.
Scientific Research Applications
N-[1-(1-pentyl-1H-benzimidazol-2-yl)ethyl]acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Studied for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Mechanism of Action
The mechanism of action of N-[1-(1-pentyl-1H-benzimidazol-2-yl)ethyl]acetamide involves its interaction with specific molecular targets. In the context of its anticancer activity, it is believed to inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. The benzimidazole core is known to interact with DNA and proteins, disrupting essential cellular processes.
Comparison with Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
Albendazole: An anthelmintic drug used to treat parasitic worm infections.
Mebendazole: Another anthelmintic drug with similar uses to albendazole.
Uniqueness: N-[1-(1-pentyl-1H-benzimidazol-2-yl)ethyl]acetamide stands out due to its specific structural modifications, which may enhance its biological activity and selectivity compared to other benzimidazole derivatives. Its unique pentyl and acetamide substituents contribute to its distinct pharmacological profile.
Properties
Molecular Formula |
C16H23N3O |
---|---|
Molecular Weight |
273.37 g/mol |
IUPAC Name |
N-[1-(1-pentylbenzimidazol-2-yl)ethyl]acetamide |
InChI |
InChI=1S/C16H23N3O/c1-4-5-8-11-19-15-10-7-6-9-14(15)18-16(19)12(2)17-13(3)20/h6-7,9-10,12H,4-5,8,11H2,1-3H3,(H,17,20) |
InChI Key |
LNFNMOKRVOSTHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1C(C)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.